REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[N:7][CH:6]=1)[CH3:2].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>C(O)C.[Pt]=O>[CH2:1]([O:3][C:4]([CH:5]1[CH:10]([CH3:11])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:12])[CH3:2]
|
Name
|
ethyl-4-methylnicotinoate
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=CC=C1C)=O
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
827 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
shaken on the PARR overnight under hydrogen atmosphere (50 psi)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The material was filtered through a plug of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on the rotovap such that about 85% of the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
aqueous saturated sodium bicarbonate solution (120 mL) and shaken in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate phase was collected
|
Type
|
ADDITION
|
Details
|
The aqueous phase was treated with 2N sodium hydroxide solution (25 mL)
|
Type
|
STIRRING
|
Details
|
shaken with ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase back extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CNCCC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |